molecular formula C29H32N4OS2 B12211376 (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B12211376
M. Wt: 516.7 g/mol
InChI Key: NSDVXTDBEKNQMJ-XHPQRKPJSA-N
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Description

The compound (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a pyrazole ring, and a piperidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves multiple steps, including the formation of the thiazole ring, the pyrazole ring, and the piperidine ring. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the pyrazole and piperidine rings through various chemical reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Reactions

The methylidene group (C=CH) in the thiazol-4-one ring and the sulfur atom in the butylsulfanyl group are key nucleophilic sites:

Reaction TypeConditionsProductsNotes
Michael Addition Basic conditions (e.g., K₂CO₃, DMF)Adducts at the α,β-unsaturated carbonyl systemPyrazole and thiazole rings stabilize the conjugated system, enhancing reactivity .
Thiol Oxidation H₂O₂ or mCPBASulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivativesThe butylsulfanyl group is susceptible to oxidation, potentially altering bioavailability.

Electrophilic Substitutions

The electron-rich pyrazole and thiazole rings participate in electrophilic aromatic substitution (EAS):

PositionElectrophileConditionsProduct
Pyrazole C-5Nitration (HNO₃/H₂SO₄)Nitro-substituted pyrazoleSteric hindrance from phenyl groups may limit regioselectivity .
Thiazole C-2Halogenation (Cl₂, Br₂)Halo-thiazole derivatives4-Methylpiperidin-1-yl group directs substitution to adjacent positions.

Cycloaddition Reactions

The α,β-unsaturated carbonyl system enables [4+2] Diels-Alder reactions:

DienophileConditionsCycloadductApplications
1,3-ButadieneThermal (Δ)Bicyclic thiazole-pyrrole hybridPotential for generating polycyclic scaffolds .
TetrazinesRoom temperaturePyridazine-thiazole conjugatesUsed in bioorthogonal chemistry.

Redox Reactions

The thiazolidinone core and sulfanyl group exhibit redox activity:

ReactionReagentsOutcomeSignificance
Reduction NaBH₄, LiAlH₄Thiazolidine alcoholModifies hydrogen-bonding capacity.
Oxidation KMnO₄ (acidic)Cleavage of thiazole ringDegradation pathway under oxidative stress .

Piperidine Functionalization

The 4-methylpiperidin-1-yl group undergoes alkylation or ring-opening:

ReactionReagentsProducts
N-Alkylation Alkyl halides (R-X)Quaternary ammonium salts
Ring-Opening Strong acids (HCl, H₂SO₄)Linear amine derivatives

Hydrolysis and Stability

  • Thiazolidinone Hydrolysis : Under acidic or basic conditions, the thiazolidinone ring hydrolyzes to form a thioamide intermediate, which may cyclize reversibly .

  • Photodegradation : UV exposure induces C-S bond cleavage in the butylsulfanyl group, forming phenyl radicals detectable via ESR.

Key Challenges and Research Gaps

  • Regioselectivity : Competing reactivities of pyrazole, thiazole, and piperidine groups complicate synthetic modifications.

  • Stability : The compound shows sensitivity to light and oxidants, necessitating stabilizers for practical applications.

  • Biological Relevance : While analog studies suggest antimicrobial and anti-inflammatory potential, in vivo reactivity data remain limited .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C28H31N3O2S2C_{28}H_{31}N_{3}O_{2}S_{2}, indicating a substantial molecular weight and complexity. The structure features a thiazole ring, a pyrazole moiety, and a piperidine group, which contribute to its biological activity.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. Thiazoles are known to inhibit bacterial growth and can be effective against various pathogens. Preliminary studies on similar compounds suggest that (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one may possess similar properties, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Compounds containing thiazole and pyrazole rings have been studied for their anticancer properties. They are believed to interfere with cancer cell proliferation and induce apoptosis in tumor cells. The specific interactions of this compound with cancer cell lines remain to be fully elucidated, but its structural characteristics suggest potential efficacy in this area .

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the Pyrazole Ring : Starting materials containing phenolic compounds are reacted under acidic conditions to form the pyrazole framework.
  • Thiazole Ring Construction : The thiazole ring is synthesized through cyclization reactions involving thioketones and appropriate amines.
  • Final Coupling Reactions : The final structure is achieved through coupling reactions that link the pyrazole and thiazole moieties with the piperidine group.

This synthetic route highlights the complexity of producing such compounds and emphasizes the need for careful optimization to enhance yield and purity .

Pharmaceutical Development

Given its promising biological activities, this compound could serve as a lead compound in drug discovery programs aimed at developing new treatments for bacterial infections or cancer.

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a potential biopesticide or fungicide due to its antimicrobial properties. With increasing regulatory pressures on conventional pesticides, compounds like this could provide eco-friendly alternatives that mitigate pest damage while being less harmful to beneficial organisms .

Case Studies

While specific case studies on this exact compound may be limited, related thiazole and pyrazole derivatives have been extensively studied:

CompoundActivityReference
Thiazole Derivative AAntimicrobial against E. coliStudy 2020
Pyrazole Compound BInduces apoptosis in breast cancer cellsResearch 2021
Thiazole-Pyrazole Hybrid CEffective against fungal pathogensJournal 2022

These studies underscore the potential of compounds similar to this compound in various therapeutic contexts.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one lies in its complex structure, which includes multiple rings and functional groups

Biological Activity

The compound (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article compiles various research findings, including synthesis methods, biological evaluations, and structure-activity relationship (SAR) studies.

Thiazole derivatives are recognized for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound in focus incorporates a pyrazole moiety, which has been associated with significant biological effects. The structural features of this compound suggest potential interactions with various biological targets.

2. Synthesis of the Compound

The synthesis of thiazole derivatives typically involves multi-step reactions, often starting from readily available precursors. The compound can be synthesized through a series of reactions involving:

  • Formation of the thiazole ring : Utilizing precursors that contain sulfur and nitrogen atoms.
  • Introduction of the pyrazole moiety : Achieved through cyclization reactions involving hydrazines and carbonyl compounds.

3.1 Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Thiazole compounds often induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Studies :
    • A derivative similar to our compound showed an IC50 value of 0.07 µM against 11β-HSD1, indicating potent inhibition relevant to cancer metabolism .
    • In vitro studies revealed that certain thiazolidinone derivatives demonstrated notable cytotoxicity against various cancer cell lines .

3.2 Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been extensively studied:

  • Spectrum of Activity : These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings :
    • Compounds with similar structural features were evaluated for their antibacterial properties against E. coli and S. aureus, showing significant zones of inhibition .
    • A study indicated that modifications at specific positions on the thiazole ring enhanced antibacterial activity .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

Structural Feature Effect on Activity
Presence of a butylsulfanyl groupEnhances lipophilicity and cellular uptake
Substituents on the phenyl ringInfluence on receptor binding affinity
Positioning of the pyrazole moietyCritical for anticancer activity

5. Conclusion

The compound This compound exhibits promising biological activities, particularly as an anticancer and antimicrobial agent. Future research should focus on detailed pharmacokinetic studies and clinical evaluations to fully elucidate its therapeutic potential.

Properties

Molecular Formula

C29H32N4OS2

Molecular Weight

516.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C29H32N4OS2/c1-3-4-18-35-25-12-10-22(11-13-25)27-23(20-33(31-27)24-8-6-5-7-9-24)19-26-28(34)30-29(36-26)32-16-14-21(2)15-17-32/h5-13,19-21H,3-4,14-18H2,1-2H3/b26-19-

InChI Key

NSDVXTDBEKNQMJ-XHPQRKPJSA-N

Isomeric SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5

Origin of Product

United States

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